molecular formula C17H21N5O2 B5486934 1-butyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazin-2-one

1-butyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazin-2-one

Cat. No.: B5486934
M. Wt: 327.4 g/mol
InChI Key: OVILVXVHPDCINT-UHFFFAOYSA-N
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Description

The compound “1-butyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazin-2-one” is a complex organic molecule that contains several functional groups. These include a butyl group, a benzoyl group, a piperazin-2-one group, and a 1,2,4-triazole group . Each of these groups contributes to the overall properties of the compound.


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. For example, the triazole group is known to participate in various reactions, including those involving the formation of coordination polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds containing a 1,2,4-triazole group are known to be thermally stable .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some 1,2,4-triazole derivatives have been found to exhibit very weak cytotoxic effects toward normal cells .

Future Directions

The future research directions for this compound could include further investigation of its properties and potential applications. For example, 1,2,4-triazole derivatives are being studied for their potential use as antimicrobial agents .

Properties

IUPAC Name

1-butyl-4-[3-(1,2,4-triazol-4-yl)benzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-3-7-20-8-9-21(11-16(20)23)17(24)14-5-4-6-15(10-14)22-12-18-19-13-22/h4-6,10,12-13H,2-3,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVILVXVHPDCINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1=O)C(=O)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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